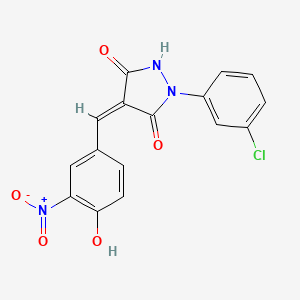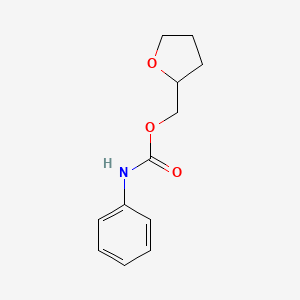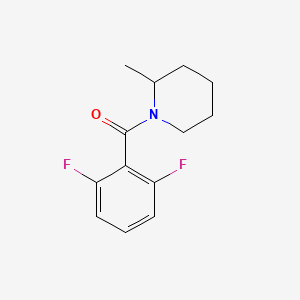
1-(3-chlorophenyl)-4-(4-hydroxy-3-nitrobenzylidene)-3,5-pyrazolidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-chlorophenyl)-4-(4-hydroxy-3-nitrobenzylidene)-3,5-pyrazolidinedione is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is known for its unique properties that make it an ideal candidate for the development of new drugs.
Wirkmechanismus
The mechanism of action of 1-(3-chlorophenyl)-4-(4-hydroxy-3-nitrobenzylidene)-3,5-pyrazolidinedione involves the inhibition of various enzymes and proteins in the body. The compound binds to specific receptors and blocks the activity of enzymes and proteins that are involved in the growth of cancer cells, inflammation, and bacterial infections. This leads to the suppression of disease progression and the promotion of healing.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(3-chlorophenyl)-4-(4-hydroxy-3-nitrobenzylidene)-3,5-pyrazolidinedione have been extensively studied. The compound has been found to reduce the levels of inflammatory cytokines and chemokines, which are responsible for the inflammation caused by various factors. It also inhibits the activity of enzymes and proteins that are involved in the growth of cancer cells and bacterial infections. This leads to the suppression of disease progression and the promotion of healing.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(3-chlorophenyl)-4-(4-hydroxy-3-nitrobenzylidene)-3,5-pyrazolidinedione in lab experiments include its unique properties, which make it an ideal candidate for the development of new drugs. The compound has shown promising results in the treatment of various diseases and has exhibited antibacterial properties. However, the limitations of using this compound in lab experiments include its toxicity and low solubility in water, which can make it difficult to work with.
Zukünftige Richtungen
There are several future directions for the research on 1-(3-chlorophenyl)-4-(4-hydroxy-3-nitrobenzylidene)-3,5-pyrazolidinedione. One direction is to further investigate its potential applications in the treatment of cancer, inflammation, and bacterial infections. Another direction is to improve the synthesis method of the compound to increase its purity and yield. Additionally, research can be conducted to explore the toxicity and pharmacokinetics of the compound to determine its safety for use in humans. Overall, 1-(3-chlorophenyl)-4-(4-hydroxy-3-nitrobenzylidene)-3,5-pyrazolidinedione has shown great potential for the development of new drugs and warrants further research.
Synthesemethoden
The synthesis of 1-(3-chlorophenyl)-4-(4-hydroxy-3-nitrobenzylidene)-3,5-pyrazolidinedione involves the reaction of 3-chlorobenzaldehyde, 4-hydroxy-3-nitrobenzaldehyde, and barbituric acid in the presence of a catalyst. The reaction is carried out in a solvent under controlled conditions to obtain the desired product. The purity of the compound can be improved by recrystallization or chromatography.
Wissenschaftliche Forschungsanwendungen
1-(3-chlorophenyl)-4-(4-hydroxy-3-nitrobenzylidene)-3,5-pyrazolidinedione has been extensively studied for its potential application in the field of medicine. This compound has shown promising results in the treatment of various diseases such as cancer, inflammation, and bacterial infections. It has been found to inhibit the growth of cancer cells and reduce the inflammation caused by various factors. The compound also exhibits antibacterial properties, making it a potential candidate for the development of new antibiotics.
Eigenschaften
IUPAC Name |
(4Z)-1-(3-chlorophenyl)-4-[(4-hydroxy-3-nitrophenyl)methylidene]pyrazolidine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClN3O5/c17-10-2-1-3-11(8-10)19-16(23)12(15(22)18-19)6-9-4-5-14(21)13(7-9)20(24)25/h1-8,21H,(H,18,22)/b12-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYWCVJDVVNCLEF-SDQBBNPISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C(=O)C(=CC3=CC(=C(C=C3)O)[N+](=O)[O-])C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)N2C(=O)/C(=C\C3=CC(=C(C=C3)O)[N+](=O)[O-])/C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-1-(3-chlorophenyl)-4-[(4-hydroxy-3-nitrophenyl)methylidene]pyrazolidine-3,5-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-benzyl-N-methyl-3-(1-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-4-piperidinyl)propanamide](/img/structure/B5158249.png)
![N-[2-(3-chlorophenyl)ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B5158250.png)
![1'-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B5158271.png)
![3-[(3,5-dimethylphenyl)amino]-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5158279.png)

![1-[4-biphenylyl(phenyl)methyl]-1H-benzimidazole](/img/structure/B5158291.png)

![N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B5158310.png)
![N-[2-(1-piperidinyl)ethyl]-1-propyl-4-piperidinamine](/img/structure/B5158317.png)
![N-(3-chlorobenzyl)-2-[(3-methoxyphenoxy)methyl]-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5158321.png)

![ethyl 2-{[2-(3-bromophenoxy)propanoyl]amino}benzoate](/img/structure/B5158329.png)
![4-(4-{[1-(2-chloro-4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-piperazinyl)phenol](/img/structure/B5158331.png)